1-((Tetrahydrofuran-2-yl)methyl)-3-(thiophen-3-ylmethyl)urea

Description

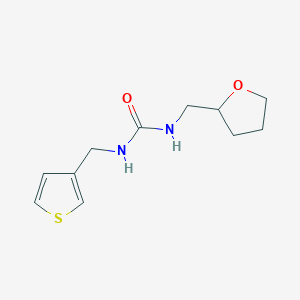

1-((Tetrahydrofuran-2-yl)methyl)-3-(thiophen-3-ylmethyl)urea is a urea derivative characterized by a central urea (-NH-C(=O)-NH-) core substituted with a tetrahydrofuran-2-ylmethyl group and a thiophen-3-ylmethyl group. Such structural features suggest applications in medicinal chemistry, agrochemicals, or materials science, where urea derivatives are commonly employed as enzyme inhibitors, ligands, or functional building blocks .

Properties

IUPAC Name |

1-(oxolan-2-ylmethyl)-3-(thiophen-3-ylmethyl)urea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O2S/c14-11(12-6-9-3-5-16-8-9)13-7-10-2-1-4-15-10/h3,5,8,10H,1-2,4,6-7H2,(H2,12,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNRNVVDXCVFPLM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)CNC(=O)NCC2=CSC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-((Tetrahydrofuran-2-yl)methyl)-3-(thiophen-3-ylmethyl)urea is a compound of significant interest due to its potential biological activities. This article reviews its biological properties, particularly focusing on its role as a urease inhibitor and its anticancer potential, along with relevant research findings and case studies.

The compound is characterized by the following chemical properties:

- Molecular Formula : C₁₃H₁₅N₃OS

- Molecular Weight : 225.35 g/mol

- CAS Number : 1341453-93-7

- Structure : The compound features a thiophene ring and a tetrahydrofuran moiety, which contribute to its biological activity.

Urease Inhibition

Urease is an enzyme implicated in various pathological conditions, including kidney stones and gastric ulcers. Compounds containing thiourea moieties have been documented as effective urease inhibitors.

Recent studies have shown that derivatives of thiourea exhibit potent urease inhibitory activity, with IC₅₀ values significantly lower than standard inhibitors. For instance, certain thiourea hybrids have been reported with IC₅₀ values ranging from 0.0019 μM to 0.0532 μM against jack bean urease (JBU) . The structure-activity relationship (SAR) indicates that modifications on the thiourea scaffold can enhance inhibitory potency.

| Compound | IC₅₀ (μM) | Mechanism of Action |

|---|---|---|

| Thiourea | 4.7455 | Competitive Inhibition |

| Compound A | 0.0019 | Non-competitive Inhibition |

| Compound B | 0.0532 | Competitive Inhibition |

Anticancer Activity

The anticancer potential of this compound has been explored through various studies, highlighting its ability to induce apoptosis in cancer cells.

In vitro studies demonstrated that compounds with similar structures inhibited the growth of cancer cell lines such as FaDu (hypopharyngeal tumor cells). These compounds exhibited mechanisms involving apoptosis induction and cell cycle arrest . The presence of the tetrahydrofuran and thiophene rings enhances interaction with cellular targets, potentially increasing selectivity and efficacy.

Case Studies

Case Study 1: Urease Inhibition

A study synthesized a series of thiourea derivatives, including the target compound, and evaluated their urease inhibition efficacy. The results indicated that modifications to the thiourea scaffold significantly impacted inhibitory activity, with some compounds achieving IC₅₀ values below 0.002 μM, demonstrating high potency compared to traditional inhibitors .

Case Study 2: Anticancer Efficacy

Another investigation focused on the cytotoxic effects of similar compounds on various cancer cell lines. The results showed that certain derivatives prompted apoptosis through mitochondrial pathways, indicating their potential as therapeutic agents in cancer treatment .

Research Findings

- Structure-Activity Relationship (SAR) : The incorporation of different substituents on the thiourea backbone has been shown to modulate biological activity significantly.

- Mechanistic Insights : Molecular docking studies suggest that these compounds interact with key active sites of enzymes like urease and proteins involved in cancer cell proliferation .

- Pharmacokinetics : Preliminary ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies indicate favorable profiles for some derivatives, suggesting potential for further development .

Comparison with Similar Compounds

Key Observations:

- Tetrahydrofuran vs. Piperidine/Sulfonyl Groups : The methylsulfonylpiperidine substituent in ’s compound increases polarity and steric bulk, likely reducing membrane permeability compared to the target compound’s tetrahydrofuran-thiophene combination .

- Thiophene vs.

- Electron-Withdrawing Substituents : Compounds with chloro/trifluoromethyl groups () exhibit enhanced metabolic stability and binding affinity to hydrophobic enzyme pockets but may suffer from reduced solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.